2-Chloro-4-ethynylpyridine
Overview
Description
2-Chloro-4-ethynylpyridine is an organohalide compound with the molecular formula C7H4ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an ethynyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-ethynylpyridine can be synthesized through a multi-step process starting from 2-chloro-4-trimethylsilanylethynyl-pyridine. The synthesis involves the following steps :
Starting Material: 2-chloro-4-trimethylsilanylethynyl-pyridine.
Reaction Conditions: The reaction is carried out in tetrahydrofuran (THF) at -78°C to 0°C.
Reagents: Tetrabutyl ammonium fluoride (TBAF) is used as the reagent.
Procedure: To a solution of 2.389 g of 2-chloro-4-trimethylsilanylethynyl-pyridine in 90 ml of THF, 11.39 ml of a 1 M TBAF solution in THF is added at -78°C. The reaction mixture is stirred for 45 minutes at 0°C. Saturated ammonium chloride solution is then added, and the THF is removed under reduced pressure. The aqueous mixture is extracted with diethyl ether, and the combined organic extracts are washed with water and brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The remaining residue is purified by column chromatography (pentane/diethyl ether 100:0 to 4:1) to give 2-chloro-4-ethynyl-pyridine as an off-white solid with a yield of 91%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethynylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Coupling Reactions: The ethynyl group can undergo coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: Electrophiles such as halogens and hydrogen halides are used.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Addition Reactions: Products include haloalkenes and other addition products.
Coupling Reactions: Products include substituted alkynes and other coupled products.
Scientific Research Applications
2-Chloro-4-ethynylpyridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.
Material Science:
Chemical Biology: It is used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethynylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the pyridine ring can engage in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-Ethynylpyridine: Lacks the chlorine atom at the second position.
4-Ethynylpyridine: Lacks the chlorine atom at the second position.
2-Chloro-4-pyridinecarbonitrile: Contains a cyano group instead of an ethynyl group.
Uniqueness
2-Chloro-4-ethynylpyridine is unique due to the presence of both a chlorine atom and an ethynyl group on the pyridine ring
Properties
IUPAC Name |
2-chloro-4-ethynylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEWWBKXDRBGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634081 | |
Record name | 2-Chloro-4-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945717-09-9 | |
Record name | 2-Chloro-4-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-4-ETHYNYLPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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